![molecular formula C14H14N4O5 B3004422 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034423-79-3](/img/structure/B3004422.png)

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

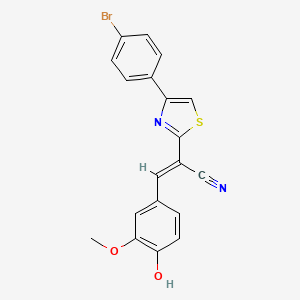

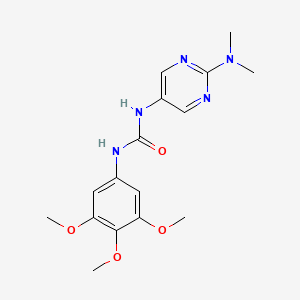

The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . The 1,3,5-triazine ring in this compound is substituted with a methyl group and two methoxy groups. Additionally, the compound contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds of this type are typically synthesized through condensation reactions . For example, 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives can be prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with various nucleophiles .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3,5-triazine ring and a benzo[d][1,3]dioxole moiety. The triazine ring is likely to contribute to the compound’s reactivity and chemical properties .Chemical Reactions Analysis

Compounds of this type are typically involved in coupling reactions . They can act as condensing agents, facilitating the formation of amides from carboxylic acids and amines .Wissenschaftliche Forschungsanwendungen

Glycosylation

This compound is used as a novel glycosyl donor for cellulase-catalysed lactosylation, which is a key process in the synthesis of oligosaccharides .

Peptide Synthesis

It serves as a reagent in peptide synthesis, both in solution and solid-phase, which is fundamental in the study of proteins and enzymes .

Chemical Modification of Hyaluronic Acid (HA)

The compound is utilized for grafting propylamine and butylamine onto HA through chemical modification, which is essential for injectable and additive manufacturing applications .

Amidation and Esterification

It finds application in amidation and esterification processes, which are crucial for synthesizing various organic compounds .

Metal-Catalyzed Synthesis

The compound is involved in metal-catalyzed stereoselective synthesis without the need for protecting groups, particularly in the conversion of glycosides .

Biological Evaluation

It has been used in the preliminary biological evaluation of enzymes responsible for the regulation and metabolism of major neurotransmitters .

Wirkmechanismus

Target of Action

The primary target of this compound is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound operates by forming an active ester with the carboxylic acid, a process that releases a molecule of N-methylmorpholinium (NMM) . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound is involved in the amide coupling pathway , one of the most common reactions in organic chemistry . It can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

Its use in peptide synthesis suggests that it may have properties conducive to biological applications.

Result of Action

The result of the compound’s action is the formation of amide bonds . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines and for ligation of polysaccharides such as hyaluronic acid .

Action Environment

The compound can be used in water or aprotic solvent . The condensation reaction proceeds in hydrous organic solvents and there is no need to dehydrate solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Eigenschaften

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5/c1-20-13-16-11(17-14(18-13)21-2)6-15-12(19)8-3-4-9-10(5-8)23-7-22-9/h3-5H,6-7H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARXPKRBADYUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3004340.png)

![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3004352.png)

![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)

![2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3004358.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)